molecular formula C13H13N3O2 B2668859 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide CAS No. 86894-60-2

2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide

Cat. No. B2668859
CAS RN: 86894-60-2
M. Wt: 243.266
InChI Key: VYPXMAABJIDBTC-UHFFFAOYSA-N
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Description

“2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” is a derivative of pyridazinone, a class of compounds that contain two adjacent nitrogen atoms in their six-membered ring structure . Pyridazinones have been reported to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of “this compound” involves an efficient one-pot process starting from amino acid esters and azides . The hydrazide intermediate was further reacted with selected aldehydes to give the corresponding hydrazones .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H-NMR, 13C-NMR, IR, and HRMS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include regioselective N alkylation and subsequent hydrazinolysis .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyridazin-3-one Derivatives : A study detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the chemical versatility and potential for further functionalization of compounds related to "2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide" (Ibrahim & Behbehani, 2014).
  • Chemical Reactivity and Derivative Formation : Research demonstrated the utility of pyridazinone derivatives in synthesizing fused azines and other heterocyclic compounds, indicating their importance in medicinal chemistry and material science (Al-Afaleq & Abubshait, 2001).

Biological Activity

  • Antimicrobial Agents : Some studies explored the antimicrobial properties of pyridazinone derivatives, suggesting their potential in developing new antimicrobial agents (Hossan et al., 2012).
  • Antinociceptive Activity : Research into pyridazinone derivatives has shown significant antinociceptive activities, indicating their potential application in pain management (Doğruer et al., 2000).

Pharmacological Implications

  • Acetylcholinesterase Inhibitors : Discovery of 2,6-disubstituted pyridazinone derivatives as novel acetylcholinesterase (AChE) inhibitors highlighted the potential of such compounds in treating neurological disorders, such as Alzheimer's disease (Xing et al., 2013).

Chemical Reactivity and Synthesis Techniques

  • Novel Synthesis Methods : Studies have developed efficient synthesis techniques for pyridazinone derivatives, providing foundational methods for further chemical investigations and applications in various domains (Cho et al., 2003).

Mechanism of Action

While the specific mechanism of action for “2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide” is not explicitly mentioned in the resources, pyridazinone derivatives have been reported to inhibit enzymes such as acetylcholinesterase and cardiac phosphodiesterase-III .

properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPXMAABJIDBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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